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Compound of Interest

Compound Name: 2-Amino-4'-chlorobenzophenone

Cat. No.: B151046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Amino-4'-chlorobenzophenone, a crucial intermediate in pharmaceutical
synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research
and development activities.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 2-Amino-4'-
chlorobenzophenone. All quantitative data has been organized into tables for clarity and ease

of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of
organic compounds. The *H NMR spectrum provides information about the chemical
environment of hydrogen atoms, while 3C NMR probes the carbon skeleton.

Table 1: *H NMR Spectroscopic Data for 2-Amino-4'-chlorobenzophenone[1]
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Chemical Shift (6) ppm

Description | Assighment

7.58 Aromatic Proton
7.43 Aromatic Proton
7.39 Aromatic Proton
7.29 Aromatic Proton
6.73 Aromatic Proton
6.60 Aromatic Proton
6.09 -NH:z Protons (broad)

Solvent: CDCls, Frequency: 400 MHz[1]

13C NMR Spectroscopic Data

Specific experimental 13C NMR data for 2-Amino-4'-chlorobenzophenone is not readily

available in the public domain based on the conducted literature search. However, expected

chemical shift ranges for the carbon environments present in the molecule are provided below

for reference.

Table 2: Expected 3C NMR Chemical Shift Ranges for 2-Amino-4'-chlorobenzophenone

Carbon Type Expected Chemical Shift () ppm
Carbonyl (C=0) 190 - 200

Aromatic C-N 140 - 150

Aromatic C-ClI 130 - 140

Aromatic C-C=0 135 - 145

Aromatic C-H 115-135

Aromatic C (quaternary) 120 - 140
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation.

IR Spectroscopic Data

A detailed experimental IR spectrum with peak-by-peak assignments for 2-Amino-4'-
chlorobenzophenone is not available in the searched literature. However, based on its
molecular structure, the following characteristic absorption bands are expected.

Table 3: Expected Characteristic IR Absorption Bands for 2-Amino-4'-chlorobenzophenone

Wavenumber (cm~—?) Functional Group Vibration Type

N-H Stretch (asymmetric &

3450 - 3250 Amine (-NH-2)
symmetric)

3100 - 3000 Aromatic C-H C-H Stretch
1680 - 1650 Ketone (C=0) C=0 Stretch
1620 - 1580 Aromatic Ring C=C Stretch
1600 - 1450 Amine (-NH2) N-H Bend
1300 - 1000 Aromatic C-N C-N Stretch
800 - 600 Aromatic C-ClI C-ClI Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The fragmentation pattern observed in electron ionization (El) mass spectrometry provides a
molecular fingerprint and aids in structure elucidation. The molecular weight of 2-Amino-4'-
chlorobenzophenone is 231.68 g/mol .

Table 4: Mass Spectrometry Data (Electron lonization) for 2-Amino-4'-
chlorobenzophenone[1]
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Mass-to-Charge (m/z) Relative Intensity (%)
233.0 28.5
232.0 43.4
231.0 86.0
230.0 100.0
196.0 16.0
139.0 15.8
120.0 35.5
111.0 14.7
92.0 18.7
65.0 14.8

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-20 mg of 2-Amino-4'-chlorobenzophenone
is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform
(CDCIs), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added
as an internal standard for chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a high-
resolution NMR spectrometer, for instance, a 400 MHz instrument.

e 1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation
delay of 1-5 seconds between pulses.
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e 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is
required. Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a
larger number of scans and a longer acquisition time are necessary compared to *H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample like 2-Amino-4'-chlorobenzophenone, the potassium
bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate
mortar and pestle. The mixture is then compressed under high pressure (several tons) in a die
to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in a sample holder within a
Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the
mid-infrared range of 4000 to 400 cm~*. A background spectrum of a pure KBr pellet or empty
beam path is recorded first and automatically subtracted from the sample spectrum to eliminate
contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS) Protocol

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a direct insertion probe for solid samples. In the ion source, the sample is vaporized by
heating. The gaseous molecules are then bombarded with a beam of high-energy electrons
(typically 70 eV), a process known as Electron lonization (El). This causes the molecule to lose
an electron, forming a molecular ion (M*"), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions are accelerated by an electric field and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass
spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The logical flow for the spectroscopic characterization of a chemical compound like 2-Amino-
4'-chlorobenzophenone is depicted below.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-4'-
chlorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151046#spectroscopic-data-of-2-amino-4-
chlorobenzophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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